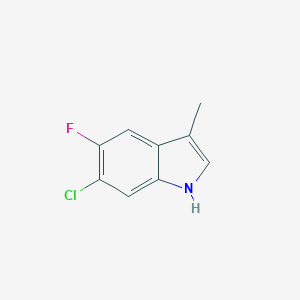

6-chloro-5-fluoro-3-methyl-1H-indole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-5-fluoro-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFN/c1-5-4-12-9-3-7(10)8(11)2-6(5)9/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURQWZKBAVHJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=CC(=C(C=C12)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597137 | |

| Record name | 6-Chloro-5-fluoro-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169673-97-6 | |

| Record name | 6-Chloro-5-fluoro-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Chloro 5 Fluoro 3 Methyl 1h Indole and Its Functionalized Derivatives

Strategic Approaches to Indole (B1671886) Core Synthesis

The formation of the indole nucleus is the cornerstone of the synthesis. Several classical and modern methods have been adapted to accommodate the specific requirements for preparing halogenated indoles.

Modified Leimgruber-Batcho Indole Synthesis and Related Protocols

The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method for preparing indoles from o-nitrotoluenes. wikipedia.org It has become a popular alternative to the Fischer indole synthesis, partly because the required ortho-nitrotoluene precursors are often commercially available or readily synthesized. wikipedia.org This method proceeds in two main steps: the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to yield the indole. wikipedia.org

An efficient, plant-scale synthesis of 6-chloro-5-fluoroindole (B46869) has been developed using a modified Leimgruber-Batcho protocol. tsijournals.comtsijournals.com The synthesis commences with a suitable o-nitrotoluene derivative, in this case, 3-chloro-4-fluoro-6-methylnitrobenzene. tsijournals.com This starting material is heated with an N,N-dimethylformamide acetal, such as N,N-dimethylformamide di-isopropyl acetal, in N,N-dimethylformamide (DMF) to form the intermediate enamine. tsijournals.com This intermediate, a trans-β-dimethylamino-2-nitrostyrene derivative, is typically a vividly colored compound due to its extended π-conjugation. wikipedia.org

The subsequent step is the reductive cyclization of the enamine. wikipedia.org Various reducing agents can be employed, including palladium on carbon with hydrogen, Raney nickel, stannous chloride, or iron in acetic acid. wikipedia.orgclockss.org For the large-scale synthesis of 6-chloro-5-fluoroindole, a mixture of iron powder in toluene (B28343) and acetic acid is used. tsijournals.com The enamine solution is added to this reducing mixture, and heating promotes the reduction of the nitro group to an amine, which spontaneously cyclizes and eliminates the dialkylamine to form the aromatic indole ring. wikipedia.orgtsijournals.com This robust methodology has been successfully used to prepare multi-kilogram quantities of 6-chloro-5-fluoroindole. tsijournals.comtsijournals.com

Table 1: Key Steps in the Modified Leimgruber-Batcho Synthesis of 6-chloro-5-fluoroindole

| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | 3-chloro-4-fluoro-6-methylnitrobenzene | N,N-dimethylformamide di-isopropyl acetal, DMF | (E)-1-(2-(3-chloro-4-fluoro-6-nitrophenyl)vinyl)-N,N-dimethylmethanamine | Enamine formation |

| 2 | Enamine from Step 1 | Iron powder, Acetic Acid, Toluene | 6-chloro-5-fluoroindole | Reductive cyclization |

Palladium-Mediated Cyclization and Cross-Coupling Reactions

Palladium-catalyzed reactions have become powerful tools in organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.org Several strategies utilizing palladium catalysis are applicable to the synthesis of the indole scaffold. mdpi.com These methods often involve a cross-coupling reaction to build a key intermediate, followed by an intramolecular cyclization. mdpi.com

One prominent strategy is the Sonogashira cross-coupling of a substituted 2-haloaniline with a terminal alkyne, followed by cyclization. mdpi.commdpi.com For a target like 6-chloro-5-fluoro-3-methyl-1H-indole, this would involve coupling a 2-halo-4-chloro-5-fluoroaniline with a propyne (B1212725) derivative. The resulting 2-alkynyl aniline (B41778) intermediate can then be cyclized, often under the same catalytic conditions or with the addition of a base, to form the indole ring. mdpi.com

Another powerful approach is a tandem sequence involving ammonia (B1221849) cross-coupling and alkyne cyclization . rsc.orgdeepdyve.com This method unites a 2-alkynylbromoarene with ammonia in a palladium-catalyzed reaction, followed by a base-mediated cyclization of the resulting 2-aminophenylacetylene intermediate to form the NH-indole directly. rsc.org

The Suzuki-Miyaura coupling can also be employed. A one-pot strategy can be used, involving the coupling of o-gem-dihalovinylanilines with an organoboron reagent to form 2-substituted indoles. organic-chemistry.org A related strategy involves the Suzuki-Miyaura coupling of imide-derived enol phosphates to create N-(o-halophenyl)enecarbamates, which can then undergo a palladium-catalyzed Heck-type cyclization to furnish 2-substituted indoles. acs.org

Table 2: Overview of Palladium-Mediated Indole Synthesis Strategies

| Strategy | Key Reactions | Typical Precursors | Catalyst/Reagents |

|---|---|---|---|

| Larock/Sonogashira | Sonogashira coupling, Intramolecular cyclization | o-Haloaniline, Terminal alkyne | Pd catalyst (e.g., Pd(OAc)₂), CuI, Base |

| Heck Cyclization | Intramolecular Heck reaction | N-(o-halophenyl)enecarbamate | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Ammonia Coupling | Buchwald-Hartwig amination, Intramolecular cyclization | 2-Alkynylbromoarene, Ammonia | Pd catalyst (e.g., [Pd(cinnamyl)Cl]₂), Ligand (e.g., Josiphos), Base |

| Suzuki-Miyaura | Suzuki-Miyaura coupling, C-N coupling/cyclization | o-gem-Dihalovinylaniline, Boronic acid | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., S-Phos), Base |

Fischer Indole Synthesis Variations for Halogenated Indoles

The Fischer indole synthesis, discovered in 1883, is a classic and widely used method for constructing the indole ring. wikipedia.org The reaction involves heating a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.org The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine, followed by a chemicalbook.comchemicalbook.com-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia. wikipedia.orgmdpi.com

While historically significant, the classical Fischer synthesis can be limited by the availability of the required substituted phenylhydrazine precursors and the often harsh reaction conditions. rsc.org Modern variations have been developed to overcome these limitations. One versatile approach begins with readily available haloarenes instead of aryl hydrazines. rsc.orgrsc.org In this two-step process, a haloarene (such as 1-bromo-4-chloro-5-fluorobenzene) undergoes a halogen-magnesium exchange to form a Grignard reagent. This is then quenched with an electrophile like di-tert-butyl azodicarboxylate to generate a protected aryl hydrazine (B178648). rsc.org This hydrazine can then be reacted with a ketone (e.g., acetone (B3395972) to provide the 3-methyl group) under acidic conditions in a one-pot deprotection, hydrazone formation, and Fischer indolization sequence to yield the final indole. rsc.org

This method is tolerant of a wide range of functional groups, including halogens like chlorine and fluorine. rsc.org For instance, the synthesis of 6-chloroindole (B17816) has been demonstrated starting from a meta-chloro-substituted hydrazide, which selectively cyclizes to the desired regioisomer. rsc.org

Table 3: Fischer Indole Synthesis Approach to this compound

| Step | Precursors | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 1-Bromo-4-chloro-5-fluorobenzene | i-PrMgCl, Di-tert-butyl azodicarboxylate | Di-Boc-protected (4-chloro-5-fluorophenyl)hydrazine |

| 2 | Protected hydrazine from Step 1, Acetone | Acid (e.g., HCl, TFA) | this compound |

Other Cyclization and Ring-Forming Strategies

Beyond the more common named reactions, other novel strategies have been devised for the synthesis of halogenated indoles. A patented method for preparing 6-chloro-5-fluoroindole utilizes 3-chloro-4-fluoroaniline (B193440) as the starting material. google.com This process involves reacting the aniline with boron trichloride (B1173362) and chloromethyl cyanide in the presence of aluminum trichloride. google.com This sequence generates an imine intermediate, which is subsequently hydrolyzed. The resulting intermediate is then reduced with sodium borohydride, followed by reflux dewatering to yield the 6-chloro-5-fluoroindole product. google.com This method is advantageous due to its use of readily available starting materials and short reaction sequence, making it suitable for industrial production. google.com

Another approach involves the zinc-catalyzed cyclization of anilines with propargyl alcohols. organic-chemistry.org A catalyst such as zinc triflate (Zn(OTf)₂) can activate the C-2 addition of the alcohol and the subsequent cyclization step to form the indole ring. organic-chemistry.org This method is effective for preparing various indole derivatives in good yields. organic-chemistry.org

Regioselective Halogenation and Alkylation Protocols

The precise placement of substituents on the indole core is critical for its biological activity. The synthesis of this compound requires regiocontrolled methods to install the chlorine and fluorine atoms at the C-6 and C-5 positions, respectively.

Introduction of Chlorine and Fluorine Substituents at C-5 and C-6 Positions

The most direct and widely employed strategy for synthesizing indoles with specific halogenation patterns on the benzene (B151609) ring is to begin with a benzene-based precursor that already contains the desired substituents. tsijournals.comresearchgate.net The subsequent ring-forming reaction then builds the indole scaffold onto this pre-functionalized aromatic ring. This approach circumvents the challenges associated with the direct regioselective halogenation of the indole's benzene ring, where electrophilic substitution typically favors the electron-rich pyrrole (B145914) ring (primarily at the C-3 position).

The synthetic methods described previously exemplify this precursor-based strategy:

The Leimgruber-Batcho synthesis of 6-chloro-5-fluoroindole starts with 3-chloro-4-fluoro-6-methylnitrobenzene, where the chlorine and fluorine atoms are already in the correct positions. tsijournals.com

The Fischer indole synthesis variation would utilize a (4-chloro-5-fluorophenyl)hydrazine, derived from a corresponding haloarene, ensuring the C-5 fluoro and C-6 chloro substitution pattern in the final product. rsc.org

The novel cyclization method begins with 3-chloro-4-fluoroaniline, which directly translates its substitution pattern to the resulting 6-chloro-5-fluoroindole. google.com

Direct halogenation of an unsubstituted or differently substituted indole at the C-5 and C-6 positions is synthetically challenging due to poor regioselectivity. While various methods exist for the halogenation of arenes and heterocycles, controlling the position of substitution on the indole benzenoid ring is difficult. acs.org Therefore, constructing the indole from an appropriately pre-halogenated benzene derivative remains the most reliable and efficient strategy for obtaining the 6-chloro-5-fluoro substitution pattern. researchgate.net

Introduction of Methyl Group at C-3 Position

The introduction of a methyl group at the C-3 position of the 6-chloro-5-fluoro-1H-indole scaffold is a critical step in the synthesis of the target compound. The electron-rich nature of the indole ring facilitates electrophilic substitution, particularly at the C-3 position. Two prominent methodologies for this transformation include classic chemical routes such as the Mannich reaction and modern biocatalytic approaches.

Mannich Reaction: A conventional and versatile method for introducing a C-3 alkyl group is via a gramine (B1672134) intermediate, synthesized through the Mannich reaction. ingentaconnect.com This multi-component reaction involves the aminoalkylation of the acidic proton of the indole ring with formaldehyde (B43269) and a secondary amine, typically dimethylamine, to yield 3-(dimethylaminomethyl)-6-chloro-5-fluoro-1H-indole (a gramine derivative). The resulting gramine is a stable and versatile intermediate. The dimethylamino group is an excellent leaving group, which can be displaced by nucleophiles or transformed. To obtain the C-3 methyl group, the gramine intermediate can undergo quaternization with a methylating agent followed by reductive cleavage, or direct reduction using reagents like sodium borohydride.

Biocatalytic Methylation: A more advanced and highly selective method involves the use of S-adenosyl methionine (SAM)-dependent methyltransferase enzymes. nih.govresearchgate.net Enzymes such as PsmD, a key enzyme in the biosynthesis of physostigmine, are known for their ability to perform stereo- and regioselective methylation at the C-3 position of various indole substrates. researchgate.net This biocatalytic approach offers significant advantages in terms of selectivity and milder reaction conditions compared to traditional chemical methods. The process utilizes the enzyme to transfer a methyl group from the cofactor SAM directly to the C-3 carbon of the 6-chloro-5-fluoro-1H-indole precursor, forming the desired product with high precision. nih.gov

| Method | Reagents/Catalyst | Intermediate | Key Features |

| Mannich Reaction | 1. Formaldehyde, Dimethylamine2. Methylating agent/Reducing agent | Gramine Derivative | Versatile, well-established, multi-step process. ingentaconnect.com |

| Biocatalytic Methylation | Methyltransferase (e.g., PsmD), S-adenosyl methionine (SAM) | Enzyme-substrate complex | High regioselectivity and stereoselectivity, mild conditions. nih.govresearchgate.net |

Multi-step Synthetic Sequences for Complex Derivatives

The this compound core serves as a valuable building block for the synthesis of more complex, biologically active molecules. Its structure can be further elaborated through multi-step sequences to generate a diverse range of functionalized derivatives. A common strategy involves functionalization at the N-1 position of the indole ring.

A representative synthetic sequence for creating complex derivatives, such as tryptamine (B22526) analogues, is outlined below:

N-H Deprotonation: The synthesis begins with the deprotonation of the indole nitrogen (N-1) using a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). This generates a nucleophilic indolide anion.

N-Alkylation: The resulting anion is then reacted with a bifunctional electrophile. For example, alkylation with a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide, introduces a side chain at the N-1 position. This reaction forms an N-alkylated indole with a protected amino group.

Deprotection: The final step involves the removal of the protecting group to unmask the primary amine. In the case of a phthalimide (B116566) protecting group, this is typically achieved by hydrazinolysis using hydrazine hydrate (B1144303) in a solvent like ethanol. This sequence yields an N-alkylated tryptamine derivative, which can be a key intermediate for pharmaceutical compounds.

This modular approach allows for the introduction of various side chains and functional groups, leading to the creation of libraries of complex molecules for structure-activity relationship (SAR) studies.

Synthesis of Key Precursors and Intermediates Relevant to this compound

The primary intermediate for the synthesis of the title compound is 6-chloro-5-fluoro-1H-indole. Several synthetic routes have been developed for its preparation, with a notable method starting from 3-chloro-4-fluoroaniline. google.com

A novel, high-yield process involves a two-step sequence:

Intermediate Formation: 3-chloro-4-fluoroaniline is reacted with boron trichloride in toluene. To this solution, chloromethyl cyanide and anhydrous aluminum trichloride are added. The reaction mixture is refluxed under a nitrogen atmosphere. Subsequent cooling and hydrolysis with hydrochloric acid yield an intermediate imine. This first step achieves a yield greater than 90%. google.com

Cyclization and Reduction: The intermediate is then dissolved in a dioxane/water system and treated with sodium borohydride. The mixture is refluxed, leading to reductive cyclization and dehydration to form the indole ring. After purification by reduced pressure distillation, 6-chloro-5-fluoro-1H-indole is obtained as a white solid with a purity exceeding 97% and a reaction yield greater than 70%. google.com

An important precursor for this synthesis is 3-chloro-4-fluoronitrobenzene (B104753), which can be reduced to 3-chloro-4-fluoroaniline. The synthesis of 3-chloro-4-fluoronitrobenzene can be accomplished by the chlorination of 4-fluoronitrobenzene. chemicalbook.comgoogle.com This reaction can be catalyzed by iodine in the presence of iron or antimony compounds. google.com Another method involves using N-chlorosuccinimide in a mixture of nitric and sulfuric acids, catalyzed by iodine, to achieve a 75% yield after recrystallization. chemicalbook.com

| Precursor/Intermediate | Starting Material(s) | Key Reagents | Reported Yield |

| 3-chloro-4-fluoronitrobenzene | 4-Fluoronitrobenzene | N-chlorosuccinimide, I₂, H₂SO₄/HNO₃ | 75% chemicalbook.com |

| 6-chloro-5-fluoro-1H-indole | 3-chloro-4-fluoroaniline | BCl₃, ClCH₂CN, AlCl₃, then NaBH₄ | >55% (overall) google.com |

Optimization of Synthetic Pathways for Research-Scale Production

For research-scale production, synthetic pathways must be efficient, reliable, and cost-effective. The synthesis of 6-chloro-5-fluoro-1H-indole has been optimized to improve upon traditional methods like the Leimgruber-Batcho indole synthesis. While the Leimgruber-Batcho reaction is a robust and widely used industrial method, it can suffer from long reaction sequences and the generation of byproducts. google.com

The novel method starting from 3-chloro-4-fluoroaniline represents a significant optimization for research-scale production. google.com The advantages of this pathway are manifold:

Reduced Step Count: The synthesis is a two-step process from a readily available aniline precursor, which is shorter than many traditional multi-step indole syntheses. google.com

High Purity and Yield: The final product, 6-chloro-5-fluoro-1H-indole, is obtained with a purity of over 97% and a total yield exceeding 55%. This high fidelity reduces the need for extensive purification, which is often a bottleneck in research-scale production. google.com

Cost-Effectiveness and Availability: The starting materials, such as 3-chloro-4-fluoroaniline and other reagents, are basic industrial chemicals, making the process economically viable. google.com

Improved Environmental Profile: Compared to methods that may produce significant byproducts or use more hazardous reagents, this optimized route is presented as more environmentally friendly. google.com

This optimized pathway provides a practical and efficient route to gram-scale quantities of the key indole intermediate, facilitating further research and the synthesis of complex derivatives.

Advanced Spectroscopic and Crystallographic Characterization of 6 Chloro 5 Fluoro 3 Methyl 1h Indole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of 6-chloro-5-fluoro-3-methyl-1H-indole, specific chemical shifts (δ) and coupling constants (J) are expected based on the analysis of closely related analogues such as 6-chloro-3-methyl-1H-indole and 5-fluoro-3-methyl-1H-indole. rsc.org

The indole (B1671886) N-H proton typically appears as a broad singlet in the downfield region (around δ 8.0 ppm), its exact position being sensitive to solvent and concentration. The aromatic protons on the benzene (B151609) ring, H-4 and H-7, will exhibit distinct signals. Due to the ortho-position to the electron-donating nitrogen atom and the influence of the halogen substituents, H-4 is expected to be a doublet, coupling with the fluorine atom (³JH-F). The H-7 proton would likely appear as a singlet or a narrow doublet due to a smaller long-range coupling. The proton at the C2 position (H-2) is anticipated to be a singlet or a quartet due to coupling with the C3-methyl group. The methyl group protons at C3 will resonate as a singlet or a narrow doublet around δ 2.3 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| N-H | ~8.1 | br s | - |

| H-2 | ~7.0 | q or s | JH-CH3 |

| H-4 | ~7.3 | d | ³JH-F ≈ 9.0 |

| H-7 | ~7.5 | s | - |

Note: Data are predicted based on spectral analysis of analogous compounds. Actual values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.

The carbon atoms C-5 and C-6, being directly bonded to fluorine and chlorine respectively, will show significant shifts. The C-5 signal will appear as a doublet due to one-bond coupling with the ¹⁹F nucleus (¹JC-F), a characteristic feature confirming the position of the fluorine atom. The other aromatic carbons (C-3a, C-4, C-7, C-7a) will resonate in the typical aromatic region (δ 110-140 ppm). The C-2 and C-3 carbons of the pyrrole (B145914) ring will have distinct chemical shifts, with C-3 being further upfield. The methyl carbon (C3-CH₃) will appear in the upfield region (around δ 10 ppm). rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 | ~123 | s |

| C-3 | ~112 | s |

| C-3a | ~128 | d |

| C-4 | ~110 | d |

| C-5 | ~158 | d |

| C-6 | ~118 | s |

| C-7 | ~120 | s |

| C-7a | ~135 | s |

Note: Data are predicted based on spectral analysis of analogous compounds. rsc.org Actual values may vary.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.orgnih.gov For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Based on data for 5-fluoro-3-methyl-1H-indole, the chemical shift is expected in the range of δ -120 to -125 ppm. rsc.org This signal would be split into a doublet of doublets due to coupling with the ortho-proton (H-4) and the meta-proton (H-7, if coupling is resolved). This coupling pattern is crucial for confirming the fluorine's position on the aromatic ring. nih.gov

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are often necessary to unambiguously assemble the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show correlations between H-2 and the C3-methyl protons, and potentially between adjacent protons on the benzene ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the protonated carbons by correlating the ¹H signals of H-2, H-4, H-7, and the methyl protons to their respective carbon signals (C-2, C-4, C-7, and C3-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is critical for piecing together the entire carbon framework. For instance, correlations would be expected from the N-H proton to C-2, C-3a, and C-7a. The methyl protons would show correlations to C-2 and C-3a, confirming the position of the methyl group. Correlations from H-4 to C-5, C-6, and C-3a would help to confirm the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₇ClFN), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion (M⁺˙), allowing for the confirmation of its elemental formula.

The electron ionization (EI) mass spectrum would display a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This results in two peaks, M⁺˙ and [M+2]⁺˙, separated by two mass units, which is a definitive indicator of a single chlorine atom in the molecule. uni-saarland.de

The fragmentation pattern provides further structural information. Common fragmentation pathways for indole derivatives involve the cleavage of the pyrrole ring or loss of substituents. Plausible fragment ions for this compound could arise from the loss of a methyl radical (•CH₃) or the loss of HCl, leading to characteristic daughter ions that can be analyzed to support the proposed structure. nih.gov

X-ray Single Crystal Diffraction for Solid-State Structure Determination

X-ray single crystal diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net If a suitable single crystal of this compound can be grown, this technique would provide precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated. nih.gov

This analysis would confirm the planarity of the indole ring system and provide detailed information about the orientation of the methyl group. Furthermore, the crystallographic data would reveal the intermolecular interactions, such as hydrogen bonding involving the indole N-H group and potential halogen-halogen or π-π stacking interactions, which govern the crystal packing arrangement in the solid state. researchgate.netnih.gov Such information is invaluable for understanding the solid-state properties of the material.

Conformation and Torsion Angle Analysis

The conformation of the indole ring system is a critical aspect of its chemical behavior. In analogous structures, such as 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile, the indole ring system is observed to be nearly planar. nih.gov This planarity arises from the sp² hybridization of the atoms in the bicyclic structure. For this analogue, the dihedral angle between its pyrrole ring and the fused benzene ring is a mere 0.85 (6)°. nih.gov This suggests that the this compound molecule would also adopt a predominantly planar conformation.

The orientation of substituents on the indole ring is defined by torsion angles. In the case of the aforementioned analogue, the indole ring forms a significant angle of 80.91 (5)° with the appended chlorobenzene (B131634) ring. nih.gov For this compound, the key conformational flexibility would lie in the orientation of the 3-methyl group, although its small size is unlikely to induce significant distortion of the indole plane. The chlorine and fluorine atoms at the 6- and 5-positions, respectively, would lie within the plane of the benzene ring.

A detailed look at a similar, though different, class of compounds, halogenated oxindoles, also reveals important conformational trends. These molecules often exhibit a planar structure, with minor deviations depending on the substitution pattern. ebi.ac.uk The planarity of the core indole structure is a recurring theme and is crucial for understanding its electronic properties and interaction capabilities.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions. In halogenated indoles, hydrogen bonding and halogen interactions play a pivotal role in the crystal packing.

In the crystal structure of 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile, the packing is characterized by C—H⋯Cl, C—H⋯F, and C—H⋯π interactions. nih.gov This highlights the importance of weak hydrogen bonds in stabilizing the crystal structure. The presence of both chlorine and fluorine atoms in this compound suggests that similar interactions would be instrumental in its crystal packing. Specifically, the indole N-H group is a potent hydrogen bond donor and would likely engage in N—H⋯N or N—H⋯halogen interactions, depending on the crystal environment.

Studies on halogenated oxindoles have provided deeper insights into the nature of these interactions. Both N—H⋯O hydrogen bonds and various halogen interactions, including Br···Br, C-H···Br, and C-H···F contacts, have been observed. nih.govnih.gov These studies often employ computational methods alongside X-ray crystallography to quantify the strength and nature of these interactions. nih.gov The analysis of short intermolecular contacts in these analogues reveals that hydrogen-bonding motifs often lead to the formation of dimeric structures. nih.gov It is plausible that this compound would also form such dimers in the solid state, stabilized by N—H⋯N or other suitable acceptor interactions.

The presence of both a chloro and a fluoro substituent on the benzene ring of the target molecule introduces the possibility of halogen···halogen interactions, although these are generally weaker than hydrogen bonds. The relative orientation of the molecules in the crystal lattice would determine the presence and nature of any such interactions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While a specific IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on the spectra of analogous indole derivatives.

The IR spectrum of an indole derivative is typically characterized by several key absorption bands. The N-H stretching vibration of the indole ring is one of the most prominent features, usually appearing in the region of 3400-3500 cm⁻¹. mdpi.com This band is often sharp.

The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. acs.org In contrast, the C-H stretching vibrations of the methyl group at the 3-position would be observed just below 3000 cm⁻¹.

The C=C stretching vibrations of the aromatic benzene and pyrrole rings give rise to a series of bands in the 1650-1450 cm⁻¹ region. mdpi.com The C-N stretching vibrations also appear in the fingerprint region, typically between 1350 and 1250 cm⁻¹.

The presence of the halogen substituents, chloro and fluoro, will also influence the IR spectrum. The C-Cl stretching vibrations are typically found in the 800-600 cm⁻¹ region, while the C-F stretching vibrations appear at higher wavenumbers, usually in the 1400-1000 cm⁻¹ range. These absorptions can sometimes be difficult to assign definitively as they fall in the complex fingerprint region of the spectrum.

An illustrative data table of expected IR absorption ranges for this compound is provided below, based on general spectroscopic data for indoles and halogenated aromatic compounds.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| N-H | Stretch | 3400-3500 |

| Aromatic C-H | Stretch | 3100-3000 |

| Methyl C-H | Stretch | 2980-2850 |

| C=C (aromatic) | Stretch | 1650-1450 |

| C-N | Stretch | 1350-1250 |

| C-F | Stretch | 1400-1000 |

| C-Cl | Stretch | 800-600 |

Structure Activity Relationship Sar and Lead Optimization Studies of 6 Chloro 5 Fluoro 3 Methyl 1h Indole Analogues in Medicinal Chemistry

Impact of Halogen Substitution (Chlorine at C-6, Fluorine at C-5) on Biological Activity Profiles

The introduction of halogen atoms into a molecular scaffold can profoundly alter a compound's physicochemical properties and its interactions with biological targets. nih.gov Halogenation can affect lipophilicity, metabolic stability, and binding affinity. In the context of indole (B1671886) derivatives, the position and nature of the halogen substituent are critical determinants of the biological activity profile.

The specific placement of chlorine at the C-6 position and fluorine at the C-5 position of the indole ring is a key feature of the parent compound. Studies on various indole-based compounds have demonstrated that halogen substitution at these positions can significantly enhance potency. For instance, in a series of indole-chalcone analogues investigated for activity against metastatic colorectal cancer, compounds with a 6-fluoro group exhibited high activity. acs.orgnih.gov Similarly, the introduction of a fluorine atom at the C-6 position of 2-arylvinylquinolines improved antiplasmodial activity compared to non-halogenated counterparts. nih.gov

Research on meridianins, a class of marine-derived indole alkaloids, has shown that a single bromine substitution at either the 5- or 6-position of the indole ring leads to a considerable improvement in protein kinase inhibitory potency. nih.gov This suggests that halogenation at these positions is a favorable modification for enhancing biological activity. The combination of a chloro group at C-6 and a fluoro group at C-5 in the target molecule likely leverages these positional advantages to confer a specific and potentially potent activity profile. The electron-withdrawing nature of these halogens can influence the electron density of the indole ring, thereby modulating its interaction with target proteins. nih.gov

The following table summarizes the effect of halogen substitution on the biological activity of selected indole derivatives, providing insights into the potential contributions of the chlorine and fluorine atoms in 6-chloro-5-fluoro-3-methyl-1H-indole.

| Compound Series | Halogen Position | Effect on Biological Activity |

| Indole-Chalcone Analogues | 6-Fluoro | High cytotoxicity against HCT-116/L cells. acs.orgnih.gov |

| 2-Arylvinylquinolines | 6-Fluoro | Improved antiplasmodial activity. nih.gov |

| Meridianins | 5- or 6-Bromo | Considerable improvement in protein kinase inhibitory potency. nih.gov |

Halogen bonds are non-covalent interactions between a halogen atom and a Lewis base, such as an oxygen or nitrogen atom, and are increasingly recognized for their importance in drug-target interactions. nih.gov The chlorine atom at the C-6 position of this compound is capable of forming such bonds, which can contribute to the affinity and selectivity of the compound for its biological target. acs.org

Influence of Alkyl Substitution (Methyl at C-3) on Pharmacological Properties

The C-3 position of the indole ring is a common site for substitution in the design of bioactive molecules. pnu.ac.irchemijournal.com The presence of a methyl group at this position in this compound has significant implications for its pharmacological properties.

The methyl group at the C-3 position can influence the molecule's activity through both steric and electronic effects. Sterically, the methyl group can provide a better fit into a hydrophobic pocket of a target protein, thereby enhancing binding affinity. Electronically, the methyl group is weakly electron-donating, which can increase the electron density of the indole ring and potentially modulate its reactivity and interactions with the target. nih.gov

The C-3 position of indole is highly nucleophilic, making it a common site for metabolic reactions. rsc.org The presence of the methyl group can block this position, potentially increasing the metabolic stability of the compound and leading to an improved pharmacokinetic profile. In the development of indole-based HIV-1 fusion inhibitors, substitutions at the 3-position were explored to take advantage of potential interactions within the hydrophobic pocket of the target glycoprotein. nih.govacs.org

Modulation of the 1H-Indole Nitrogen for Improved Drug-like Properties

The nitrogen atom of the indole ring (N-1) is another key position for chemical modification to optimize drug-like properties. Alkylation or acylation at this position can influence the molecule's polarity, solubility, and ability to act as a hydrogen bond donor. nih.gov

Substitutions at the indole nitrogen have been shown to be important for the activity of various indole derivatives. For instance, in the meridianin class of compounds, methylation of the indole nitrogen was found to be important for both kinase inhibitory activity and in vitro antiproliferative activities. nih.gov For this compound, the unsubstituted N-1 position means it retains the ability to act as a hydrogen bond donor, which could be crucial for its interaction with a biological target. However, strategic substitution at this position could be a viable approach for lead optimization, potentially improving properties such as cell permeability and metabolic stability.

Exploration of Substituents at Other Indole Ring Positions and Fused Systems

While the focus of this article is on the specific substitution pattern of this compound, the exploration of other positions on the indole ring and the development of fused systems are common strategies in medicinal chemistry to discover novel and more potent analogues. pnu.ac.irnih.gov

For example, SAR studies on indole-chalcone analogues revealed that a methyl group at the 7-position of the indole ring resulted in the best activity in that particular series. acs.orgnih.gov In other studies, the replacement of the indole core with a benzimidazole (B57391) or the fusion of additional rings has been explored to modulate the shape, charge, and hydrophobic surface of the molecules. nih.govacs.org These approaches highlight the versatility of the indole scaffold and the potential for further optimization of compounds like this compound through the exploration of diverse chemical space.

Bioisosteric Replacements and Their Effects on Activity and ADME Properties

Bioisosterism, the strategy of exchanging a functional group within a biologically active molecule for another group with similar physical or chemical properties, is a cornerstone of medicinal chemistry. cambridgemedchemconsulting.comchem-space.com The objective is to create a new molecule with enhanced biological activity, selectivity, or improved absorption, distribution, metabolism, and excretion (ADME) properties, while attenuating toxicity. cambridgemedchemconsulting.com For the this compound scaffold, bioisosteric replacements can be considered for the indole core itself or for its substituents at the C3, C5, and C6 positions.

The indole ring is a common feature in many bioactive compounds and can be replaced with other heterocyclic systems to modulate activity and pharmacokinetics. mdpi.com For instance, the replacement of the indole core with an azaindole (a nitrogen atom replacing a CH group in the benzene (B151609) ring portion) has been successfully used in the development of pan-PIM kinase inhibitors. researchgate.net This type of replacement can alter hydrogen bonding capabilities, solubility, and metabolic stability.

Substituents on the indole ring are critical determinants of its biological profile. The specific halogenation pattern of 6-chloro and 5-fluoro is crucial, and modifications here represent a key area for bioisosteric replacement.

Halogen Replacement: The replacement of hydrogen with fluorine is a common strategy to block potential sites of oxidative metabolism due to the strength of the C-F bond. cambridgemedchemconsulting.com In the parent scaffold, the chlorine at C6 and fluorine at C5 can be interchanged with other groups. For example, chlorine can be replaced with other halogens (Br, I) or with bioisosteres like trifluoromethyl (CF3) or cyano (CN) groups to modulate electronic properties and lipophilicity. Studies on related styrylquinolines have shown that replacing a fluorine atom with a chlorine atom can enhance antiplasmodial activity. nih.gov

Methyl Group Replacement: The 3-methyl group is also a target for modification. While essential for the activity of some compounds, it could be replaced with other small alkyl groups, or polar groups like hydroxymethyl (CH2OH) or aminomethyl (CH2NH2) to improve solubility or introduce new interaction points with a biological target.

Ring System Bioisosteres: The phenyl portion of the indole can be replaced by heterocycles like pyridine (B92270) or thiophene. cambridgemedchemconsulting.com This can significantly impact ADME properties, such as reducing lipophilicity and potentially avoiding undesirable metabolic pathways associated with aromatic rings. chem-space.com

The effects of such replacements on ADME properties are a primary driver for their consideration. For example, introducing fluorine can increase metabolic stability, while replacing a lipophilic group like a t-butyl with a trifluoromethyl oxetane (B1205548) has been shown to decrease lipophilicity and improve metabolic stability. chem-space.com The strategic replacement of aniline (B41778) moieties, which can have metabolic liabilities, with saturated bicyclic structures is another approach to enhance water solubility and decrease lipophilicity while retaining biological activity. chem-space.comacs.org

| Original Group | Position | Bioisosteric Replacement | Potential Effects on Properties |

|---|---|---|---|

| -Cl | C6 | -Br, -CF₃, -CN | Modulates lipophilicity, electronic character, and metabolic stability. |

| -F | C5 | -OH, -OMe, -NH₂ | Increases polarity, potentially improving solubility and introducing H-bonding. |

| -CH₃ | C3 | -CH₂OH, -CF₃, -cyclopropyl | Alters steric profile, polarity, and metabolic stability. |

| Benzene ring of indole | Core | Pyridyl, Thienyl | Changes pKa, solubility, and potential for hydrogen bonding; can mitigate toxicity. chem-space.com |

| Indole NH | N1 | N-CH₃ | Removes H-bond donor capability, increases lipophilicity. |

Lead Optimization Strategies and Case Studies of Indole Derivatives

Lead optimization is a critical phase in drug discovery where an active "lead" compound is systematically modified to improve its potency, selectivity, and ADME/Tox properties, transforming it into a preclinical candidate. danaher.com This process typically involves a cycle of designing, synthesizing, and testing new analogues to build a structure-activity relationship (SAR). danaher.com For derivatives of this compound, several optimization strategies can be employed, as illustrated by case studies on related indole compounds.

A key strategy involves the systematic exploration of substituents around the indole core. A compelling case study is the optimization of indole-chalcone derivatives as anticancer agents targeting microtubules, where the starting scaffold was derived from a 6-fluoro-1H-indole. acs.orgnih.gov Researchers synthesized a series of analogues to probe the SAR of the indole moiety against an oxaliplatin-resistant metastatic colorectal cancer cell line (HCT-116/L). acs.org

The study explored the impact of adding methyl or halogen groups at positions 4, 5, 6, and 7 of the indole ring. The findings provided a clear SAR map for this series:

Methyl Substitution: A methyl group at the 7-position (compound 13 ) yielded the most potent compound in the methylated series (GI₅₀ = 16 nM). Methyl groups at the 5- and 6-positions (compounds 11 and 12 ) also showed high activity, while a 4-methyl substitution (compound 10 ) resulted in lower cytotoxicity. acs.org

Halogen Substitution: Fluorine substitutions at the 5- or 6-position (compounds 14 and 15 ) resulted in highly potent analogues with GI₅₀ values of 7 nM and 6 nM, respectively. acs.org A 5-chloro substitution (compound 16 ) was also very potent (GI₅₀ = 17 nM). acs.org This demonstrates that electron-withdrawing groups at these positions are highly favorable for activity in this specific chemical series.

These findings highlight a common lead optimization strategy: performing a positional "walk" of a particular substituent around a core scaffold to identify the most favorable location for target engagement and optimal properties.

| Compound | Indole Substitution | GI₅₀ (nM) |

|---|---|---|

| 10 | 4-Methyl | 141 |

| 11 | 5-Methyl | 30 |

| 12 | 6-Methyl | 24 |

| 13 | 7-Methyl | 16 |

| 14 | 5-Fluoro | 7 |

| 15 (FC116) | 6-Fluoro | 6 |

| 16 | 5-Chloro | 17 |

Another optimization strategy involves modifying the point of attachment of the indole core to the rest of the molecule. In a study of indolyl-imidazopyridines as tubulin inhibitors, an "indole-walk" was performed to determine the optimal connection point. nih.gov This led to the discovery that a 6-indolyl analogue demonstrated significantly improved cytotoxic potency and metabolic stability in human liver microsomes compared to the initial 5-indolyl lead compound. nih.gov Such studies underscore the importance of exploring the three-dimensional space of the molecule to optimize its interactions with the target and metabolic enzymes.

Ultimately, lead optimization for indole derivatives like this compound involves a multi-parameter approach. Modifications are assessed not only for their impact on target potency but also for their effects on solubility, permeability, plasma protein binding, and metabolism by cytochrome P450 enzymes to achieve a balanced profile suitable for a clinical candidate. mdpi.comnih.gov

An in-depth analysis of the mechanistic investigations into the biological activities of this compound analogues and related indoles reveals a compound with multifaceted therapeutic potential. Research has particularly focused on its role in modulating cannabinoid receptors and its mechanisms in targeting cancer cells.

Future Research Directions and Opportunities in 6 Chloro 5 Fluoro 3 Methyl 1h Indole Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The future synthesis of 6-chloro-5-fluoro-3-methyl-1H-indole and its derivatives is poised to embrace the principles of green chemistry, focusing on sustainability and efficiency. beilstein-journals.orgresearchgate.netresearchgate.nettandfonline.com A primary objective is to improve the atom economy , which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final product. nih.gov Traditional multi-step syntheses of functionalized indoles often generate significant chemical waste. openmedicinalchemistryjournal.com Future research will likely prioritize the development of one-pot reactions and domino/cascade sequences to construct the indole (B1671886) core and introduce the required substituents in a more streamlined and atom-economical fashion. researchgate.net

Several innovative synthetic strategies are being explored for indole synthesis that could be adapted for this compound:

Continuous Flow Chemistry : This technique offers significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. mdpi.comacs.orgnih.gov For indole synthesis, flow chemistry can enable the use of high-temperature and high-pressure conditions, drastically reducing reaction times from hours to minutes. mdpi.comacs.org

Mechanochemistry : By using mechanical force (e.g., ball milling) to induce chemical reactions, mechanochemistry often eliminates the need for bulk solvents, thus reducing environmental impact. rsc.orgnih.govmdpi.comresearchgate.netcuriaglobal.com This solvent-free approach is a greener alternative for constructing the indole scaffold. rsc.org

Biocatalysis : The use of enzymes as catalysts offers high selectivity and mild reaction conditions. thieme-connect.comlivescience.ioresearchgate.net Future research could explore engineered enzymes for the stereospecific synthesis of chiral derivatives of this compound. thieme-connect.comlivescience.io

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction rates and improve yields in the synthesis of indole derivatives. researchgate.nettandfonline.com This method represents a more energy-efficient approach compared to conventional heating. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Indole Synthesis

| Methodology | Key Advantages | Potential for Sustainability |

|---|---|---|

| Continuous Flow | Enhanced control, safety, scalability, reduced reaction times. mdpi.comacs.org | Reduced solvent usage, energy efficiency. researchgate.net |

| Mechanochemistry | Solvent-free, reduced waste. rsc.orgnih.gov | High atom economy, minimal environmental impact. rsc.orgcuriaglobal.com |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. thieme-connect.comlivescience.ioresearchgate.net | Environmentally benign, sustainable. livescience.io |

| Microwave-Assisted | Rapid reaction rates, improved yields. researchgate.nettandfonline.com | Energy efficient. researchgate.net |

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. Many chemical reactions proceed through highly reactive, short-lived intermediates that are not detectable by conventional spectroscopic techniques. Future research will increasingly rely on advanced spectroscopic methods to characterize these transient species.

Femtosecond time-resolved spectroscopy, for instance, operates on the timescale of molecular vibrations and can provide invaluable insights into the dynamics of photoinduced reactions of indoles. acs.orguni-muenchen.deresearchgate.netresearchgate.netnih.gov This technique can help to elucidate the ultrafast processes that govern the formation and decay of excited states and reaction intermediates. acs.orguni-muenchen.de By combining experimental data with quantum chemical calculations, a comprehensive model of the reaction pathways can be constructed. nih.gov This knowledge is instrumental in controlling reaction outcomes and improving the selectivity of synthetic procedures.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of medicinal chemistry. For a scaffold like this compound, these computational tools can accelerate the discovery and optimization of new drug candidates.

Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity, can be significantly enhanced by machine learning algorithms. ijpsi.orgnih.govnih.govmdpi.comeurjchem.com These models can be trained on existing data for indole derivatives to predict the biological activity of novel compounds based on the this compound scaffold. ijpsi.orgnih.goveurjchem.com This predictive capability allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources. nih.gov

Furthermore, generative AI models can be employed for the de novo design of novel indole derivatives with desired pharmacological properties. By learning from the vast chemical space of known bioactive molecules, these models can propose new structures based on the this compound core that are optimized for specific biological targets.

Deeper Understanding of Structure-Mechanism Relationships for Specific Biological Targets

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and how it interacts with its biological target. For this compound, future research will focus on elucidating the precise structure-mechanism relationships for its derivatives against various biological targets.

Molecular docking studies are a powerful computational tool to predict the binding orientation and affinity of a ligand to its target protein. nih.govaip.orgresearchgate.netaip.orgnih.gov By simulating the interaction of derivatives of this compound with the active sites of enzymes or receptors, researchers can gain insights into the key molecular interactions that govern biological activity. nih.govaip.orgnih.gov This information is crucial for the rational design of more potent and selective inhibitors. For example, understanding how the chloro, fluoro, and methyl substituents on the indole ring contribute to binding can guide the synthesis of analogues with improved efficacy. nih.gov

Table 2: Key Biological Targets for Indole Derivatives

| Target Class | Examples | Therapeutic Area |

|---|---|---|

| Protein Kinases | CK2, EGFR, VEGFR-2 | Cancer mdpi.commdpi.com |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Neurodegenerative Diseases nih.gov |

| Monoamine Oxidase (MAO) | MAO-A, MAO-B | Neurodegenerative Diseases, Depression mdpi.com |

| Tubulin | Cancer mdpi.com | |

| Bacterial Enzymes | MmpL3, InhA | Tuberculosis nih.gov |

Exploration of New Therapeutic Applications for Substituted Indoles

The indole scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and approved drugs. mdpi.comresearchgate.net Derivatives of indole have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. mdpi.comresearchgate.net The unique electronic properties conferred by the chlorine and fluorine atoms in this compound make it an attractive starting point for exploring new therapeutic applications.

Future research will likely investigate the potential of derivatives of this compound in a variety of disease areas:

Neurodegenerative Diseases : Indole-based compounds are being actively investigated for the treatment of conditions like Alzheimer's and Parkinson's disease. nih.govmdpi.com Their mechanisms of action can include the inhibition of cholinesterases, modulation of serotonin (B10506) receptors, and prevention of protein aggregation. nih.govnih.gov

Oncology : Many indole derivatives exhibit potent anticancer activity by targeting various pathways involved in tumor growth and proliferation, such as protein kinases and tubulin polymerization. mdpi.com

Infectious Diseases : The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. mdpi.com Indole derivatives have shown promise as antibacterial and antifungal compounds. mdpi.comnih.gov

Multi-target Directed Ligand Design Incorporating the this compound Scaffold

Complex multifactorial diseases such as cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. nih.govnih.gov The traditional "one-target, one-drug" approach may not be sufficient to effectively treat such conditions. Multi-target directed ligands (MTDLs) are single molecules designed to interact with multiple targets simultaneously, offering the potential for enhanced therapeutic efficacy and a reduced likelihood of drug resistance. nih.govnih.gov

The indole scaffold is an ideal framework for the design of MTDLs due to its chemical versatility, which allows for the introduction of various functional groups to engage with different biological targets. nih.gov Future research could focus on using the this compound core to develop MTDLs for diseases like Alzheimer's, where targeting both cholinesterases and neuroinflammation could provide a synergistic therapeutic effect. nih.gov

Q & A

Q. Key Parameters :

- Catalyst loading : 5–10 mol% CuI improves cycloaddition efficiency.

- Solvent polarity : PEG-400 enhances solubility of intermediates .

- Reaction time : Extended stirring (12–24 hrs) ensures completion.

How should researchers characterize the structure and purity of this compound?

Methodological Answer:

A multi-spectral approach is critical:

NMR Analysis :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm) .

- ¹⁹F NMR : Fluorine environments appear at δ -110 to -120 ppm .

HRMS : Confirm molecular ion peaks (e.g., m/z 223.05 for C₉H₆ClF₂N) .

TLC : Monitor reaction progress using Rf values in ethyl acetate/hexane systems .

X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for unambiguous structural determination .

Advanced Research Questions

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Contradictions (e.g., unexpected NMR splitting or HRMS discrepancies) require:

Isotopic Labeling : Use ²H or ¹³C-labeled precursors to track signal origins.

DFT Calculations : Predict NMR chemical shifts (e.g., Gaussian09) and compare with experimental data .

Crystallographic Validation : Resolve ambiguities via single-crystal XRD using SHELXL .

Example : A mismatch in ¹³C NMR signals for the methyl group could indicate rotational isomerism, resolved by variable-temperature NMR .

How can computational methods predict reactivity in nucleophilic substitution reactions?

Methodological Answer:

DFT Modeling : Calculate Fukui indices to identify electrophilic centers. For this compound, the C-6 chlorine atom shows high electrophilicity due to adjacent electron-withdrawing fluorine.

Solvent Effects : COSMO-RS simulations predict solvation energies in polar aprotic solvents (e.g., DMF), which stabilize transition states .

Kinetic Studies : Monitor Cl⁻ displacement using Hammett plots to correlate substituent effects with reaction rates.

What experimental designs optimize regioselectivity in functionalizing the indole core?

Methodological Answer:

Regioselectivity challenges (e.g., competing C-2 vs. C-3 substitution) can be addressed via:

Directing Groups : Introduce a methyl group at C-3 to sterically block substitution .

Catalytic Systems : Use iodine (10 mol%) in MeCN at 40°C for C-5 functionalization, achieving 98% yield in analogs (Table 1) .

Q. Table 1. Reaction Optimization for Halogenated Indoles

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| I₂ (10%) | 40 | 5 | 98 |

| FeCl₃ | 40 | 12 | 67 |

| AlCl₃ | rt | 24 | 10 |

| Adapted from iodine-catalyzed electrophilic substitution studies |

How do electronic effects of substituents influence the compound’s bioactivity?

Methodological Answer:

Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (Cl, F) : Enhance metabolic stability and binding to hydrophobic enzyme pockets.

- Methyl group (C-3) : Increases steric bulk, reducing off-target interactions .

In Silico Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450).

Data Contradiction Analysis

How should researchers address discrepancies in reported synthetic yields for analogous compounds?

Methodological Answer:

Critical Parameter Review : Compare solvent purity (e.g., anhydrous DMF vs. technical grade), catalyst source, and reaction scaling.

Reproducibility Protocols : Replicate methods from (PEG-400/DMF, CuI) and (I₂/MeCN) under inert conditions.

Statistical Analysis : Apply ANOVA to identify yield variations attributable to temperature or catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.